Cas no 20268-79-5 (D-Aspartic acid, diethyl ester)
D-Aspartic acid, diethyl ester Chemical and Physical Properties
Names and Identifiers
-
- D-Aspartic acid, diethyl ester
- D-Aspartic acid, 1,4-diethyl ester
- SCHEMBL2617390
- F78449
- (R)-DIETHYL 2-AMINOSUCCINATE
- 20268-79-5
-
- MDL: MFCD22423427
- Inchi: 1S/C8H15NO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5,9H2,1-2H3/t6-/m1/s1
- InChI Key: HMNXRLQSCJJMBT-ZCFIWIBFSA-N
- SMILES: C(OCC)(=O)[C@@H](CC(OCC)=O)N
Computed Properties
- Exact Mass: 189.10010796Da
- Monoisotopic Mass: 189.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 78.6Ų
D-Aspartic acid, diethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-77765330-1.0g |
1,4-diethyl (2R)-2-aminobutanedioate |
20268-79-5 | 95% | 1.0g |
$0.0 | 2023-02-04 | |
| AstaTech | F78449-0.1/G |
(R)-DIETHYL 2-AMINOSUCCINATE |
20268-79-5 | 95% | 0.1g |
$243 | 2023-09-18 | |
| AstaTech | F78449-0.25/G |
(R)-DIETHYL 2-AMINOSUCCINATE |
20268-79-5 | 95% | 0.25g |
$486 | 2023-09-18 | |
| AstaTech | F78449-1/G |
(R)-DIETHYL 2-AMINOSUCCINATE |
20268-79-5 | 95% | 1g |
$973 | 2023-09-18 |
D-Aspartic acid, diethyl ester Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
Additional information on D-Aspartic acid, diethyl ester
D-Aspartic Acid, Diethyl Ester (CAS No. 20268-79-5): A Comprehensive Overview
D-Aspartic acid, diethyl ester, identified by the chemical compound code CAS No. 20268-79-5, is a derivative of the amino acid aspartic acid. This compound has garnered significant attention in the field of biochemical research due to its unique structural properties and potential biological activities. The diethyl ester modification enhances its solubility and stability, making it a valuable tool in various scientific applications.
The molecular structure of D-Aspartic acid, diethyl ester consists of an aspartic acid backbone with ethyl ester groups attached to the carboxyl groups. This modification not only improves its pharmacokinetic properties but also influences its interaction with biological targets. The enantiomeric purity of this compound is crucial, as it directly impacts the efficacy and safety of any research or therapeutic applications.
In recent years, D-Aspartic acid, diethyl ester has been extensively studied for its potential role in neuroendocrine regulation. Research has suggested that this compound may influence the release of growth hormone by modulating hypothalamic-pituitary axis activity. Studies have demonstrated that it can stimulate the secretion of luteinizing hormone-releasing hormone (LHRH), which in turn affects various physiological processes.
One of the most intriguing aspects of D-Aspartic acid, diethyl ester is its ability to cross the blood-brain barrier. This property makes it an attractive candidate for developing central nervous system (CNS) targeted therapies. Recent preclinical studies have explored its potential in treating cognitive disorders and neurodegenerative diseases. The compound's ability to enhance neuroplasticity and protect against oxidative stress has been particularly noteworthy.
The synthesis of D-Aspartic acid, diethyl ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the protection of the carboxyl groups, followed by ethylation and deprotection. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structural integrity of the final product.
Quality control is paramount when dealing with compounds like D-Aspartic acid, diethyl ester. Manufacturers must adhere to stringent regulatory standards to ensure consistency and reliability. Impurities or deviations from the desired enantiomeric purity can significantly alter the biological activity and safety profile of the compound. Therefore, rigorous testing protocols are implemented at every stage of production.
The pharmacological profile of D-Aspartic acid, diethyl ester has been further investigated in animal models. Research has shown that it can enhance learning and memory retention, possibly by increasing synaptic plasticity. Additionally, its potential role in modulating stress responses has been explored, with findings suggesting that it may help mitigate the negative effects of chronic stress on the brain.
From a therapeutic perspective, D-Aspartic acid, diethyl ester holds promise for various medical applications. Its ability to influence growth hormone secretion makes it a candidate for treating growth disorders in children and adults. Moreover, its neuroprotective properties could be beneficial in managing conditions such as Alzheimer's disease and Parkinson's disease.
The future direction of research on D-Aspartic acid, diethyl ester includes exploring its mechanism of action at a molecular level. Understanding how this compound interacts with specific receptors and signaling pathways will provide valuable insights into its therapeutic potential. Additionally, clinical trials are being planned to evaluate its efficacy and safety in human populations.
In conclusion, D-Aspartic acid, diethyl ester (CAS No. 20268-79-5) is a multifaceted compound with significant implications in biochemical research and potential therapeutic applications. Its unique structural features and biological activities make it a compelling subject for further investigation. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in advancing our understanding of neuroendocrine regulation and CNS function.
20268-79-5 (D-Aspartic acid, diethyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)